
3-(4-fluorophenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a broader class of chemicals characterized by the presence of a pyrazole ring, often synthesized for research purposes and studied for various potential applications, including as ligands in medicinal chemistry due to their unique structural and electronic properties. The specific compound mentioned is part of a series that includes structural modifications intended to explore interactions with biological systems or catalytic processes, showcasing the importance of such compounds in scientific research.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic building blocks. These processes might include the formation of the pyrazole ring followed by subsequent functionalization steps. For instance, McLaughlin et al. (2016) discuss the synthesis and characterization of a related compound, highlighting the importance of specific synthetic routes for the correct identification of research chemicals and their isomers (McLaughlin et al., 2016).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in confirming the molecular structure of such compounds. Single-crystal X-ray diffraction techniques allow for the precise determination of molecular geometry, bond lengths, angles, and the overall conformation of the molecule in the solid state. Studies like those by Jasinski et al. (2012) provide detailed insights into the crystal packing and intermolecular interactions, crucial for understanding the compound's stability and reactivity (Jasinski et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area focuses on developing synthetic methods for pyrazole derivatives and characterizing their chemical structures. For instance, a study by Hafez, Alshammari, and El-Gazzar (2015) detailed the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, demonstrating the versatility of pyrazole compounds in generating a wide range of chemically diverse molecules (Hafez, Alshammari, & El-Gazzar, 2015).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives. The research by Hafez et al. (2015) evaluated synthesized compounds for antibacterial and antifungal activities, finding some to be potent antibacterial agents comparable to norfloxacin and others showing higher antifungal activity than fluconazole. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
Anticancer Activity
The exploration of anticancer properties is another critical area of research for pyrazole derivatives. A study by Liu et al. (2009) on novel oxazole derivatives, which share a structural similarity with the query compound, demonstrated significant antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer cell lines, showcasing the potential of such compounds in cancer therapy (Liu et al., 2009).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of pyrazole derivatives is essential for their development into therapeutic agents. A study on SB-649868, a novel orexin 1 and 2 receptor antagonist, provided insights into its metabolism and disposition in humans, indicating the complexity of metabolic pathways involved and the importance of such studies in drug development (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-25-18(11-17(24-25)13-2-5-14(21)6-3-13)20(27)23-15-7-4-12-8-9-22-19(26)16(12)10-15/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHSVPSTHXJLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
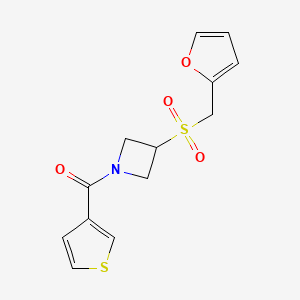
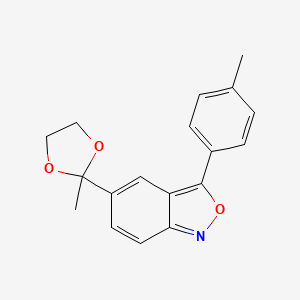

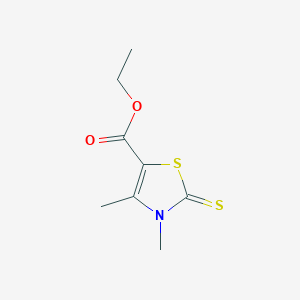

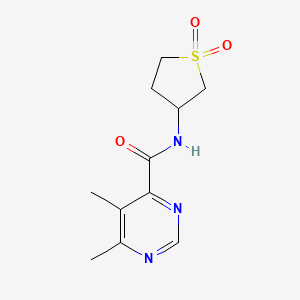
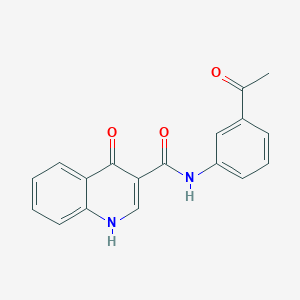

![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)